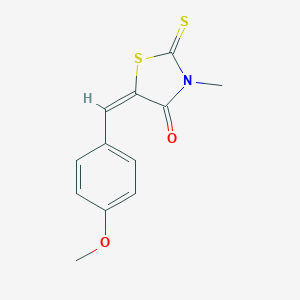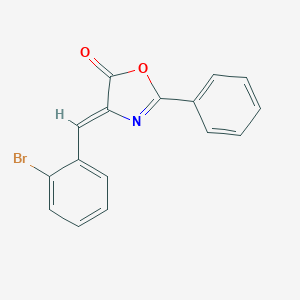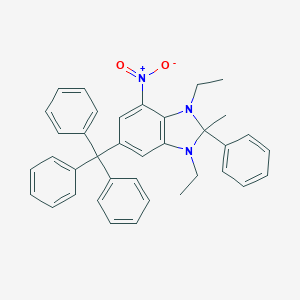![molecular formula C15H13N3O4 B274328 N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
N-[4-(acetylamino)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of nitric oxide synthase (NOS) and has been extensively studied for its biochemical and physiological effects.
作用機序
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide acts as a potent inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide by binding to the enzyme's active site and preventing the synthesis of NO. This inhibition of this compound activity leads to a decrease in the levels of NO, which in turn affects various physiological processes.
Biochemical and physiological effects
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects. One of the major effects of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is the inhibition of this compound activity, which leads to a decrease in the levels of NO. This decrease in NO levels has been shown to affect various physiological processes, including synaptic plasticity, learning, and memory.
実験室実験の利点と制限
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has several advantages and limitations when used in lab experiments. One of the major advantages of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potent inhibition of N-[4-(acetylamino)phenyl]-4-nitrobenzamide activity, which makes it an effective tool for studying the role of NO in various physiological processes. However, one of the major limitations of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research. One of the major directions is the study of the role of NO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the development of new and more potent inhibitors of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which can be used to study the role of NO in various physiological processes.
Conclusion
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is a potent inhibitor of this compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has several advantages and limitations when used in lab experiments. There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research, including the study of the role of NO in various neurological disorders and the development of new and more potent inhibitors of this compound.
合成法
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-aminophenol and acetic anhydride. The final product is obtained through the reaction of the intermediate with 4-nitrobenzoyl chloride.
科学的研究の応用
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been used extensively in scientific research for its potential applications in various fields. One of the major applications of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is in the field of neuroscience. ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to be an effective inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which is an enzyme that is involved in the synthesis of nitric oxide (NO). NO is a neurotransmitter that plays a critical role in the regulation of various physiological processes, including synaptic plasticity, learning, and memory.
特性
分子式 |
C15H13N3O4 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(9-3-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
InChIキー |
YVYNPDQBVCHDNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)


![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)